Perillate
Description
Contextualization of Perillate within Monoterpenoid Chemistry Research
This compound, also known as methyl this compound, is classified as a p-menthane (B155814) monoterpenoid. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. This compound's structure is derived from the p-menthane backbone, which features a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. Specifically, this compound is the methyl ester of perillic acid. scispace.com
Its chemical identity is closely linked to other well-known monoterpenoids. The biosynthesis of this compound is a multi-step enzymatic process that typically begins with the common precursor geranyl diphosphate (B83284) (GPP). nih.govresearchgate.net In plants like Salvia dorisiana, the pathway proceeds from GPP to limonene (B3431351), which is then hydroxylated to form perillyl alcohol. nih.govresearchgate.net Subsequent oxidation steps convert perillyl alcohol to perillic acid, which is finally methylated to yield methyl this compound. nih.govresearchgate.net This places this compound within the chemical family of oxidized limonene derivatives, which also includes perillyl alcohol and perillaldehyde (B36042). mdpi.com
The compound is found naturally in the essential oils of various plants. It has been identified as a constituent in Salvia dorisiana, Perilla frutescens, and Ammodaucus leucotrichus. mdpi.comnih.govresearchgate.net In Salvia dorisiana, the biosynthesis and storage of methyl this compound have been localized to the glandular trichomes of the plant. researchgate.netdntb.gov.ua
Table 1: Chemical Properties of Methyl this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate |
| Class | Menthane Monoterpenoid |
Source: PubChem CID 14159029 nih.gov
Scope and Significance of this compound-Related Academic Investigations
Academic investigations into this compound are largely driven by its potential as a highly functionalized, bio-based starting material for the synthesis of commodity chemicals. dntb.gov.uaresearchgate.netd-nb.info A significant focus of this research is the conversion of methyl this compound into terephthalic acid (TA), a key building block for the production of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics. nih.govnih.gov Currently, TA is produced from petrochemical sources, specifically through the oxidation of para-xylene. nih.govd-nb.info The ability to produce TA from a renewable, plant-derived source like this compound represents a major step toward more sustainable plastic production. Research has demonstrated that methyl this compound can be converted to TA in a small number of mild catalytic steps, offering a potentially more sustainable and efficient pathway compared to the multi-step, energy-intensive processes required to convert biomass-derived sugars into TA. d-nb.infonih.gov
To realize this potential, a crucial area of academic inquiry has been the elucidation of its biosynthetic pathway. nih.govdntb.gov.ua Understanding the specific genes and enzymes responsible for producing this compound in plants is essential for developing methods for large-scale production. researchgate.net Researchers have successfully identified the key enzymes in the methyl this compound pathway from Salvia dorisiana, including a limonene synthase, a limonene 7-hydroxylase, a perillyl alcohol dehydrogenase, and a perillic acid O-methyltransferase. nih.govresearchgate.net By expressing the genes for these enzymes in microorganisms or other plants like Nicotiana benthamiana, scientists are working to create engineered biological systems capable of producing methyl this compound on an industrial scale through fermentation. nih.govresearchgate.netresearchgate.net This metabolic engineering approach is a central theme in this compound-related academic investigations.
Further research explores the chemical synthesis and modification of this compound and its parent compound, perillic acid. scispace.commdpi.comnih.gov These studies aim to develop efficient chemical conversions and explore the synthesis of other valuable molecules, such as the sesquiterpene epi-juvabione, using this compound as a key intermediate. scispace.com
Table 2: Key Enzymes in the Biosynthesis of Methyl this compound from Limonene
| Enzyme | Abbreviation | Function |
|---|---|---|
| Limonene 7-hydroxylase | SdL7H | Hydroxylates limonene to form perillyl alcohol |
| Perillyl alcohol dehydrogenase | SdPOHDH | Oxidizes perillyl alcohol |
| Perillic acid O-methyltransferase | SdPAOMT | Catalyzes the final methylation step to form methyl this compound |
Source: Jongedijk et al. (2020) nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (-)-epi-Juvabione |
| (-)-Perillaldehyde (B192075) |
| Ammodaucus leucotrichus |
| Caffeic acid |
| Caryophyllene oxide |
| Cuminaldehyde |
| Epi-juvabione |
| Ethyl 4-hydroxybenzoate |
| Ferulic acid |
| Geranyl diphosphate |
| Limonene |
| Methyl cumic acid |
| Methyl this compound |
| Methyl rosmarinic acid |
| Myrtenal |
| Neoechinulin A |
| Nicotiana benthamiana |
| Nopinic acid |
| Para-xylene |
| Perilla alcohol |
| Perilla frutescens |
| Perillaldehyde |
| Perillartine (B93751) |
| Perillic acid |
| Perillyl alcohol |
| Protocatechuic aldehyde |
| R-(+)-carvone |
| Rosmarinic acid |
| Salvia dorisiana |
| Terephthalic acid |
| Vanillic acid |
| Vinyl caffeate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13O2- |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
4-prop-1-en-2-ylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/p-1 |
InChI Key |
CDSMSBUVCWHORP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)[O-] |
Origin of Product |
United States |
Natural Occurrence and Distribution Studies of Perillate Compounds
Botanical Sources and Specific Organ Accumulation of Perillate
This compound compounds originate from several plant species, notably within the Lamiaceae (mint) family. The annual herb Perilla frutescens (L.) Britton is a primary source, recognized for its rich content of this compound derivatives. wikipedia.orgcenmed.commdpi.comnih.gov Other plants containing these compounds include Salvia dorisiana d-nb.infonih.govoup.com and Ammodaucus leucotrichus from the Apiaceae family. nih.govresearchgate.nettandfonline.com Pectis elongata has also been identified as a source of perillic acid. mdpi.com
The biosynthesis and accumulation of monoterpenoids, including precursors to this compound compounds, are often specifically localized to specialized structures on the plant epidermis known as glandular trichomes. nih.govoup.commaxapress.com
Glandular trichomes serve as natural factories for the production and storage of volatile compounds in many aromatic plants. In species like Mentha (mint), which are also in the Lamiaceae family, peltate glandular trichomes are the primary sites for monoterpene biosynthesis and accumulation. nih.govresearchgate.netnih.gov These trichomes consist of secretory cells where the metabolic pathways for monoterpene synthesis are active, and a subcuticular space where the synthesized essential oils accumulate. nih.govinternationalscholarsjournals.com Research on Salvia dorisiana has specifically identified its glandular trichomes as the location for the biosynthesis and storage of methyl this compound. oup.comoup.com
The presence and relative abundance of this compound compounds vary considerably depending on the plant species, variety, and even environmental factors. Essential oils extracted from these plants reflect this variability in their chemical composition. For instance, different varieties or chemotypes of Perilla frutescens can exhibit distinct essential oil profiles, with varying proportions of perillaldehyde (B36042), perillyl alcohol, and other compounds. mdpi.comnih.govresearchgate.netresearchgate.net Environmental conditions can also influence the composition of essential oils in officinal plants. nih.gov
Studies on the essential oil composition of Perilla frutescens varieties cultivated in Bulgaria revealed significant differences. The main compounds in the essential oil of purple-leafed perilla included perilla ketone (30.30%), β-caryophyllene (21.80%), and perillaldehyde was not listed among the main compounds. researchgate.net In contrast, the essential oil from green-leafed perilla had perillaldehyde (29.76%) as a main constituent, alongside β-caryophyllene (18.27%) and limonene (B3431351) (13.06%). researchgate.net
| Plant Source | Variety/Type | Key this compound Compounds (Examples) | Concentration (%) | PubChem CID (Main Compound) |
|---|---|---|---|---|
| Perilla frutescens | Green-leafed | Perillaldehyde | 29.76 | 16441 |
| Perilla frutescens | Purple-leafed | Perillaldehyde | Not listed as main | 16441 |
| Ammodaucus leucotrichus (seeds) | Hydro-distilled | Perillaldehyde | 84.43 | 16441 |
| Salvia dorisiana | Not specified | Methyl this compound | Up to 20 | 14159029 |
Note: This table presents examples based on available data and is not exhaustive of all this compound compounds or plant sources.
Essential oil from Ammodaucus leucotrichus seeds obtained by hydro-distillation was found to be dominated by oxygenated monoterpenes (87.32%), with perillaldehyde being the major component at 84.43%. researchgate.net Methyl this compound has been reported to constitute up to 20% of the essential oil yield in Salvia dorisiana. oup.com
This compound Localization in Glandular Trichomes
Isolation and Characterization of this compound Forms from Natural Extracts
The isolation of this compound compounds from natural sources depends on their volatility and chemical form. Volatile compounds like perillaldehyde and perillyl alcohol are typically extracted using methods such as steam distillation or hydrodistillation. mdpi.com Less volatile forms, such as perillic acid and its conjugates, are often isolated through solvent extraction techniques. mdpi.com Characterization of these isolated compounds commonly employs analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various components present in the extracts. researchgate.netresearchgate.netmdpi.com
Perillic acid can occur in nature in conjugated forms. Notably, an O-glycosylated form of perillic acid, identified as 1-β-D-glucopyranosyl-(-)-perillate, has been isolated from the leaf chloroform (B151607) extract of Perilla frutescens. mdpi.com This compound is also known as perilloside B. mdpi.com The isolation of perilloside B alongside other O-glucosides from P. frutescens highlights the presence of glycosylated this compound derivatives in plants. mdpi.com While the general analysis and characterization of O-glycosylation in biological samples can be complex due to the lack of universal enzymes for O-glycan release and the variability of glycosylation sites, the identification of perilloside B demonstrates that this compound can be naturally modified through glycosylation. mdpi.combiorxiv.org
Biosynthetic Pathways and Enzymology of Perillate
Elucidation of Perillate Biosynthesis Pathways in Plant Systems
The biosynthetic pathway leading to methyl this compound in plants, particularly in Salvia dorisiana, has been investigated, with key enzymatic steps identified nih.govcore.ac.uk. The biosynthesis of monoterpenes like limonene (B3431351) typically occurs in specialized plant tissues, such as glandular trichomes nih.govresearchgate.net.
The pathway to this compound and its derivatives involves several crucial enzymes:
Limonene Synthase (LS): This enzyme catalyzes the cyclization of geranyl diphosphate (B83284) (GPP) to form limonene nih.govwikipedia.orgwikipedia.org. Both (+)-(4R)-limonene synthase and (-)-(4S)-limonene synthase exist, leading to different enantiomers of limonene wikipedia.orgwikipedia.org.
Limonene 7-Hydroxylase (L7H): This cytochrome P450 enzyme is responsible for the hydroxylation of limonene at the C-7 position, producing perillyl alcohol nih.govcore.ac.uknih.gov. In Salvia dorisiana, a specific limonene 7-hydroxylase, SdL7H (CYP71A76), has been identified nih.govcore.ac.ukresearchgate.net.
Perillyl Alcohol Dehydrogenase (POHDH): This enzyme catalyzes the oxidation of perillyl alcohol to perillaldehyde (B36042) nih.govwikipedia.org. In S. dorisiana, an alcohol dehydrogenase referred to as SdPOHDH has been shown to convert perillyl alcohol to perillaldehyde researchgate.net.
Perillic Acid O-Methyltransferase (PAOMT): This enzyme catalyzes the methylation of perillic acid to form methyl this compound nih.govresearchgate.net. A perillic acid O-methyltransferase (SdPAOMT) with homology to salicylic (B10762653) acid OMTs has been identified in Salvia dorisiana and shown to methylate perillic acid nih.govresearchgate.netresearchgate.net. The conversion of perillaldehyde to perillic acid is also a necessary step in the pathway nih.gov.
The proposed pathway in Salvia dorisiana involves these sequential enzymatic conversions starting from geranyl diphosphate, leading to (-)-limonene (B1674923), then perillyl alcohol, followed by perillaldehyde, perillic acid, and finally methyl this compound nih.gov.
The genetic basis for this compound biosynthesis lies in the genes encoding the enzymes involved in the pathway. In Salvia dorisiana, four genes encoding key enzymes have been identified from glandular trichome mRNA: (-)-limonene synthase (SdLS), limonene 7-hydroxylase (SdL7H, CYP71A76), perillyl alcohol dehydrogenase (SdPOHDH), and perillic acid O-methyltransferase (SdPAOMT) nih.govcore.ac.ukresearchgate.net. These genes are expressed in glandular trichomes, the site of methyl this compound biosynthesis and storage in S. dorisiana nih.govresearchgate.net.
Identification of Key Enzymatic Steps (e.g., Limonene Synthase, Limonene 7-Hydroxylase, Perillyl Alcohol Dehydrogenase, Perillic Acid O-Methyltransferase)
Metabolic Engineering Approaches for this compound Biosynthesis
Metabolic engineering offers strategies to enhance the production of this compound and its derivatives, often by reconstituting the biosynthetic pathways in heterologous expression systems.
The biosynthetic pathway for methyl this compound from Salvia dorisiana has been reconstituted in a transient expression system using Nicotiana benthamiana nih.govcore.ac.ukresearchgate.net. By co-expressing the genes encoding SdLS, SdL7H, SdPOHDH, and SdPAOMT, along with a geranyl diphosphate synthase to increase precursor availability, researchers successfully demonstrated the production of methyl this compound in N. benthamiana nih.govdntb.gov.uacore.ac.ukresearchgate.net. This reconstitution confirms the functionality of the identified enzymes and the proposed pathway.
Optimization strategies for enhanced this compound production in engineered systems can involve several approaches. Increasing the supply of the precursor, geranyl diphosphate, is one such strategy, as demonstrated by co-expressing a GPP synthase nih.govcore.ac.ukresearchgate.net. In microbial systems, enhancing cofactor availability, such as NADPH, which is important for the mevalonate (B85504) pathway leading to GPP, can improve production nih.gov. Additionally, optimizing the expression levels of the pathway genes and selecting suitable host organisms are crucial for maximizing this compound yield nih.govnih.gov.
Reconstitution of Pathways in Heterologous Expression Systems
Microbial Biotransformation of Monoterpenes to this compound Compounds
Microorganisms, including bacteria, fungi, and yeasts, are capable of biotransforming monoterpenes, offering an environmentally friendly approach for producing perillic acid and analogous compounds mdpi.com. This strategy can be advantageous compared to chemical synthesis, which may require multiple steps and unusual catalysts mdpi.com.
Several microorganisms have been explored for their ability to convert limonene to perillic acid and other perillic derivatives mdpi.com. For instance, some bacteria and yeasts can produce perillic acid from limonene mdpi.com. Pseudomonas putida and Yarrowia lipolytica have been reported to yield higher concentrations of (R)-(+)-perillyl alcohol and perillic acid from limonene researchgate.net. Castellaniella defragrans 65Phen, a facultatively anaerobic bacterium, can oxidize limonene to perillyl alcohol and subsequently to perillic acid researchgate.netmpg.de. This oxidation at the primary methyl group can occur independently of molecular oxygen mpg.de. The biotransformation of monoterpenes by yeast during fermentation has also been reported, influencing the volatile composition of products like beer mdpi.com.
Microbial biotransformation offers advantages such as mild reaction conditions, high efficiency, and stereo- and regioselectivity, making it a promising approach for utilizing abundant natural monoterpenes to obtain valuable compounds like this compound mdpi.comresearchgate.net.
Bioconversion of Limonene to Perillic Acid by Bacterial and Yeast Strains
The bioconversion of limonene to perillic acid has been observed in several microbial species. Solvent-resistant Pseudomonas putida strains have been shown to produce perillic acid from limonene. scirp.orgcore.ac.uk Additionally, various yeasts and yeast-like fungi are capable of this biotransformation. scirp.org Yarrowia lipolytica is one such yeast strain that has been utilized for the conversion of R-(+)-limonene to perillic acid. researchgate.netscielo.br Studies have focused on optimizing the experimental conditions for limonene bioconversion by Y. lipolytica to enhance perillic acid production. scirp.org
The efficiency of bioconversion can vary depending on the microbial strain and the specific enantiomer of limonene used. For instance, a mutant strain of Rhodococcus erythropolis demonstrated a higher efficiency in converting L-limonene to L-perillic acid compared to the D-form. mdpi.com Mycobacterium sp. strain HXN-1500 has also been reported to oxidize limonene, leading to the production of perillyl alcohol. scielo.br
Research findings indicate that the bioconversion process can result in perillic acid as the sole oxidized product, as observed with Yarrowia lipolytica ATCC 18942. scielo.br Optimization studies with Y. lipolytica have explored parameters such as pH and temperature to improve perillic acid yield. For example, incubating the reaction medium at pH 7.1 and 25 °C for 48 hours yielded significant amounts of perillic acid. scielo.br Stepwise addition of limonene during the bioconversion process has also been shown to increase perillic acid concentration. scielo.br
Enzymatic Mechanisms in Microbial this compound Production
The microbial bioconversion of limonene to perillic acid typically involves a series of enzymatic oxidation steps. In the bacterium Pseudomonas putida, this process is understood to involve three main enzymes: a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase. researchgate.netscielo.br These enzymes sequentially convert limonene to perillyl alcohol, then to perillaldehyde, and finally to perillic acid. researchgate.netscielo.br
In Mycobacterium sp. strain HXN-1500, the oxidation of limonene to perillyl alcohol is facilitated by a multi-component electron transfer chain. scielo.br This system includes cytochrome P450 (P450), a ferredoxin, and a ferredoxin reductase. scielo.br
Chemical Synthesis and Derivatization Strategies for Perillate Analogs
Organic Synthesis Routes to Perillic Acid
Perillic acid is formally derived from limonene (B3431351) through the oxidation of its exocyclic methyl group. mdpi.com While chemical synthesis is feasible, it often involves multiple steps and can suffer from relatively low yields. mdpi.comnih.gov
The synthesis of perillic acid from limonene typically involves a sequence of oxidation steps targeting the exocyclic methyl group (C-7). mdpi.com This route has been described as requiring multiple steps and the use of unusual catalysts, often resulting in generally poor yields. mdpi.comnih.gov Although the sequential oxidation of perillyl alcohol and perillaldehyde (B36042) (intermediate states in the oxidation of limonene) would theoretically yield perillic acid, this specific route has not been extensively explored in the literature. mdpi.com Biotransformation processes using microorganisms like Yarrowia lipolytica and Pseudomonas putida are also employed for the conversion of limonene to perillic acid, offering environmentally friendly alternatives. mdpi.comnih.govgoogle.comsmolecule.comscirp.orgresearchgate.net These bioconversion processes can be influenced by factors such as temperature, pH, cell mass concentration, and limonene concentration. google.comsmolecule.com Optimized conditions for bioconversion using Yarrowia lipolytica have been reported, with studies exploring single or intermittent limonene addition to improve yield. google.comscirp.org Continuous multistep synthesis from limonene using catalytic biofilms has also been investigated to address toxicity issues associated with volatile reactants and toxic products. researchgate.net
An alternative and often more economical process for obtaining perillic acid involves using (-)-β-pinene epoxide as the starting material, which can lead to the production of (-)-perillic acid. mdpi.comnih.gov The structural rearrangement of pinane-type to menthane derivatives is a valuable strategy in the synthesis of pharmacologically active compounds. mdpi.com Acid-catalyzed transformations of pinane (B1207555) terpenoids, particularly β-pinene oxide, have been explored, and various catalytic strategies have been proposed to induce the cleavage of the β-pinene oxide four-membered ring to yield perillic derivatives. mdpi.comresearchgate.net A process for preparing perillic alcohol (a precursor to perillic acid) involves reacting beta-pinene (B31000) epoxide with an aqueous suspension of mercuric salt, followed by treatment of the organic phase with a mineral acid, achieving yields greater than 98% for perillic alcohol. google.com
Multi-Step Synthesis from Limonene
Synthesis of Methyl Perillate and its Esters
Methyl this compound, an ester of perillic acid, can be synthesized through the esterification of perillic acid with methanol (B129727). nih.govsemanticscholar.org This reaction can be catalyzed by an acid, such as p-toluene sulfonic acid. nih.gov During the methylation of perillic acid, a byproduct, 8-methoxy-methyl this compound, can form; however, its formation can be minimized by using short reaction times, and it can be separated from methyl this compound. nih.gov Methyl this compound has also been synthesized by the conversion of perillartine (B93751). mdpi.com Nitrogen-containing derivatives of methyl this compound have been synthesized by introducing hydrophilic amine groups at the allylic position outside the ring, starting from methyl this compound as a lead compound. google.com
Stereoselective Synthesis of this compound-Based Chiral Derivatives
This compound-based compounds, particularly those derived from perillaldehyde, serve as valuable starting materials for the stereoselective synthesis of chiral derivatives, such as β-amino acids and related structures. beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov
Chiral β-amino acid derivatives can be prepared from this compound-based intermediates through reactions such as the Michael addition of nucleophiles to α,β-unsaturated esters derived from perillic acid. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the Michael addition of dibenzylamine (B1670424) to (+)-tert-butyl this compound, which is derived from (S)-(-)-perillaldehyde and subsequently perillic acid, yields diastereomeric β-amino esters. beilstein-journals.orgbeilstein-journals.orgnih.gov The stereoselectivity of this addition can be influenced by the chiral amine used. beilstein-journals.orgbeilstein-journals.org Diastereoisomers can be separated, and the major cis isomer can be isomerized to the trans isomer under alkaline conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov These amino esters can then be transformed into the corresponding β-amino acids through steps involving reduction of the isopropenyl double bond and removal of protecting groups. beilstein-journals.org
The chiral β-amino acids synthesized from this compound intermediates are considered promising building blocks for the construction of β-peptides and 1,3-heterocycles. beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.net Alicyclic and bicyclic chiral β-amino acids play a significant role in the synthesis of β-peptide-type foldamers, where their structure and stereochemistry can influence the resulting secondary structures. beilstein-journals.org The introduction of specific substituents on the alicyclic ring of these β-amino acids can further modify the fine structure of β-peptides. beilstein-journals.org The stereoselective synthesis of these this compound-based chiral β-amino acids provides access to a library of compounds with potential for incorporation into more complex molecular architectures like peptides and heterocyclic systems. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Preparation of Chiral β-Amino Acid Derivatives
Design and Synthesis of Novel Nitrogen-Containing this compound Derivatives
The introduction of nitrogen-containing groups into the structure of this compound esters, particularly methyl this compound, has been explored to potentially modify their properties, such as water solubility google.com. A reported strategy involves using methyl this compound as a starting material and introducing hydrophilic amine groups at the allylic position outside the ring google.com.
The synthesis of these nitrogen-containing derivatives typically involves reactions that append amine functionalities to the this compound scaffold. The nature of the nitrogen-containing group can vary, including the incorporation of 5-membered nitrogen-containing heterocyclic rings or substituted piperazinyl groups google.com.
A general synthetic route for these derivatives involves utilizing methyl this compound as a lead compound. While specific reaction conditions and detailed mechanisms for all possible nitrogen-containing derivatives are extensive, the core concept revolves around functionalizing the methyl this compound structure with amine moieties google.com.
Examples of nitrogen-containing methyl this compound derivatives have been synthesized and characterized. Table 1 provides examples of such compounds, along with some of their reported physical and spectroscopic data, illustrating the types of structures that can be obtained through this derivatization strategy.
| Compound | Description | Melting Point (°C) | MS (EI) [M+H]+ m/z | 1H NMR (300MHz, CDCl3) δ (ppm) - Partial Data |
| Compound 1 | Pale yellow solid | 161-164 | 279.2068 | 6.98 (1H, br s), 4.99, 4.94 (2H, s, s), 3.74 (3H, s), 3.41-3.21 (2H, m), 3.17–2.72 (5H, m), 2.66–2.02 (7H, m), 1.98–1.76 (1H, m), 1.61–1.36 (4H, m) google.com |
| Compound 2 | Pale yellow solid | Not specified | 250.1801 | 6.99 (1H, br s), 5.00, 4.84 (2H, s, s), 3.73 (3H, s), 3.07 (2H, s), 2.55-2.43 (4H, m), 2.43-2.04 (5H, m,), 1.95-1.85 (1H, m), 1.81-1.67 (4H, m), 1.56 -1.44 (1H, m) google.com |
| Compound 11 | Pale yellow oil | Not specified | 224.1645 | 7.00 (1H, br s), 4.98, 4.88 (2H, s, s), 3.73 (3H, s), 2.87 (2H, s), 2.51–2.24 (4H, m), 2.19 (6H, s), 2.14-2.15 (1H, m), 1.95–1.84 (1H, m), 1.54–1.45 (1H, m) google.com |
Note: The specific structures corresponding to Compound 1, Compound 2, and Compound 11 were not explicitly provided in the search result, but their characterization data confirm they are nitrogen-containing methyl this compound derivatives.
Semi-Synthetic Routes from Perillaldehyde to this compound Compounds
Perillaldehyde serves as a valuable starting material for the semi-synthetic production of this compound compounds, particularly perillic acid and its esters. This route often begins with the isolation of perillaldehyde from natural sources, such as the essential oil of Ammodaucus leucotrichus or Perilla species, often obtained through techniques like hydrodistillation jmbfs.orgresearchgate.net.
A key step in the semi-synthetic conversion of perillaldehyde to this compound is the oxidation of the aldehyde functional group to a carboxylic acid, yielding perillic acid jmbfs.orgresearchgate.netbeilstein-journals.orgd-nb.info. Various methods can be employed for this oxidation. For instance, silver oxide has been reported as a catalyst for the oxidation of (-)-perillaldehyde (B192075) to perillic acid, achieving reasonable isolated yields d-nb.info. Other approaches involve managing the reaction in strongly basic solutions researchgate.net.
Once perillic acid is obtained, it can be further converted to this compound esters through esterification reactions. A common example is the methylation of perillic acid to produce methyl this compound. This can be achieved by reacting perillic acid with methanol in the presence of an acid catalyst, such as catalytic p-toluene sulfonic acid d-nb.info. This esterification step allows for the formation of various this compound esters depending on the alcohol used. Another example includes the conversion of perillic acid to the tert-butyl ester (tert-butyl this compound) beilstein-journals.org.
The semi-synthetic route from perillaldehyde provides a pathway to access perillic acid and its ester derivatives, leveraging readily available natural perillaldehyde as a precursor beilstein-journals.orgd-nb.info.
| Step | Starting Material | Reagent/Conditions | Product | References |
| Oxidation of Aldehyde to Carboxylic Acid | Perillaldehyde | Silver oxide or Strong base | Perillic acid | jmbfs.orgresearchgate.netbeilstein-journals.orgd-nb.info |
| Esterification of Carboxylic Acid | Perillic acid | Alcohol (e.g., Methanol, tert-Butanol) + Acid catalyst (e.g., p-Toluene sulfonic acid) | This compound Ester (e.g., Methyl this compound, tert-Butyl this compound) | beilstein-journals.orgd-nb.info |
Advanced Analytical Methodologies in Perillate Research
Chromatographic and Spectrometric Techniques for Perillate Analysis
Chromatographic and spectrometric techniques are fundamental for the isolation, identification, and quantification of this compound in complex matrices, such as plant extracts or biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the compositional analysis of volatile and semi-volatile compounds, including this compound. It is particularly valuable for analyzing essential oils and extracts from Perilla frutescens, where this compound and related monoterpenoids are present. muhn.edu.cnipb.pt GC separates the different components of a mixture based on their boiling points and interaction with the stationary phase, while the mass spectrometer detects and identifies these components based on their mass-to-charge ratio (m/z) and fragmentation patterns. eurekaselect.compharmaknowledgeforum.com
GC-MS allows for both the qualitative identification and quantitative determination of this compound within a sample. mdpi.com By comparing the mass spectrum of an unknown peak to spectral libraries, such as the NIST library, this compound can be confidently identified. mdpi.com Retention indices, which are calculated by comparing the retention time of the compound to that of a series of n-alkanes, provide additional confirmation of identity. mdpi.com This technique has been applied to investigate the volatile compounds in different varieties and accessions of Perilla frutescens, revealing variations in chemical composition. muhn.edu.cnmdpi.comnih.gov For instance, studies have used GC-MS to analyze the essential oil composition of Perilla frutescens, identifying numerous volatile components. muhn.edu.cnnih.gov Methyl this compound, a derivative, has also been identified using GC-MS supported by NMR spectroscopy. proquest.comsemanticscholar.org
Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives
Beyond mass spectrometry, advanced spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, its metabolites, and derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (COSY, HSQC, HMBC), provides comprehensive information about the connectivity of atoms and the arrangement of functional groups within a molecule. eurekaselect.compharmaknowledgeforum.comyoutube.com This is critical for confirming the structure of isolated this compound and for determining the structures of any novel metabolites or derivatives produced through biological or chemical transformations. eurekaselect.com
Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups, such as carbonyl (C=O) and hydroxyl (O-H) groups, which are characteristic features of this compound and its related compounds. eurekaselect.compharmaknowledgeforum.comenvirobiotechjournals.com UV-Visible (UV-Vis) spectroscopy can provide information about conjugated systems within the molecule. eurekaselect.compharmaknowledgeforum.comenvirobiotechjournals.com The combination of data from multiple spectroscopic techniques is often necessary for a complete and unambiguous structural assignment, particularly for complex natural products or their modified forms. eurekaselect.compharmaknowledgeforum.comresearchgate.net Hyphenated techniques like LC-NMR and GC-MS also facilitate simultaneous separation and structural information gathering. eurekaselect.com
Computational Chemistry and Molecular Modeling for this compound Studies
Computational chemistry and molecular modeling techniques play an increasingly important role in understanding the behavior and interactions of this compound at a molecular level.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking simulations are a powerful computational tool used to predict the preferred binding orientation (pose) of a ligand, such as this compound, to a target protein and to estimate the binding affinity. plos.orgjscimedcentral.comscielo.sa.cr This is crucial for investigating the potential biological activities of this compound by simulating its interaction with relevant enzymes, receptors, or other protein targets. jscimedcentral.com
The process typically involves preparing the 3D structures of both the ligand (this compound) and the protein target. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site or other binding regions, scoring each pose based on criteria that estimate the strength of the interaction. jscimedcentral.com Factors considered include van der Waals forces, electrostatic interactions, and hydrogen bonding. jscimedcentral.com Molecular docking can help identify key residues in the protein that interact with this compound, providing insights into the molecular mechanisms of its effects. plos.orgjscimedcentral.com While docking provides a static snapshot, it serves as a valuable starting point for more dynamic simulations. plos.orgscielo.sa.cr
Transcriptomic and Proteomic Profiling in Biosynthesis Research
Transcriptomic and proteomic profiling techniques are essential for investigating the biosynthesis of this compound in plants. Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing insights into gene expression levels. frontiersin.orgplos.orgmdpi.comfrontiersin.org Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. frontiersin.orgplos.orgfrontiersin.orgnih.gov
By analyzing the transcriptome and proteome of this compound-producing plants, researchers can identify the genes that are upregulated and the proteins (enzymes) that are more abundant during the periods of active this compound synthesis. plos.orgmdpi.comfrontiersin.orgnih.gov This helps in identifying the specific enzymes involved in the biosynthetic pathway of this compound, from primary metabolites to the final product. Integrated analysis of transcriptomic and proteomic data can provide a more comprehensive understanding of the regulatory networks and metabolic fluxes that govern this compound production. frontiersin.orgplos.orgmdpi.comfrontiersin.org These techniques are invaluable for efforts aimed at understanding, manipulating, or enhancing this compound biosynthesis in plants. plos.org
Biological Activity Investigations of Perillate in Vitro and Non Human in Vivo Models
Antiproliferative and Apoptotic Activities in Cellular Models
Studies have investigated the effects of perillic acid, the conjugate acid of perillate, on cell proliferation and the induction of apoptosis in various cellular models mdpi.comrsc.org. Perillic acid has been shown to decrease cell proliferation in a concentration-dependent manner in diploid rat aorta smooth muscle cells nih.gov. Morphological criteria and flow cytometry analysis indicated that perillic acid did not induce apoptosis in these cells but instead caused a block in cell cycle progression at the G0/G1 phase nih.gov.
In contrast, other research suggests that perillic acid can induce apoptosis in various cancer cell lines . This is thought to involve the activation of pro-apoptotic proteins such as Bax and caspase-3 . Perillic acid has also been observed to cause cell cycle arrest at the G1 phase, contributing to the inhibition of cancer cell proliferation . Studies on modified derivatives of perillic acid have demonstrated enhanced anti-proliferative effects against cancer cell lines compared to the parent compound . For example, perillic acid and valproate groups on Pt(IV) molecules improved the cytotoxic effect in colon cancer cell lines rsc.org. Perillic acid itself induced apoptotic cell death in HCT116, HCT8, RKO, and HT29 cell lines rsc.org.
While some studies focus on perillic acid, which is closely related to this compound, the direct antiproliferative and apoptotic activities of the this compound anion itself in cellular models are less extensively documented in the provided search results. However, given its close relationship to perillic acid, it is plausible that this compound could exhibit similar activities, although further direct investigation is needed.
Enzyme Inhibition Studies
This compound and related compounds have been explored for their ability to inhibit various enzymes. Enzyme inhibition studies are crucial for understanding potential biological mechanisms and interactions bioivt.comnih.govwikipedia.orgnih.gov.
Protein Prenylation Inhibition
A significant area of research has focused on the ability of perillic acid and its derivatives to inhibit protein prenylation mdpi.comnih.govnih.govrsc.orgmdpi.com. Protein prenylation is a post-translational modification involving the attachment of isoprenoid lipids to proteins, which is essential for the function of many proteins, including some involved in cell proliferation mdpi.comnih.govnih.govmdpi.com. Monoterpenes, including perillic acid and its derivatives, have been shown to inhibit cell growth and protein prenylation in cancer cells nih.gov.
S(-) perillic acid has been shown to concentration-dependently inhibit the incorporation of farnesol (B120207) (FOH) and geranylgeraniol (B1671449) (GGOH) into cellular proteins in rat aorta smooth muscle cells nih.gov. This inhibition of protein prenylation may contribute to its antiproliferative effect nih.gov. While R- and S-limonene are weak inhibitors of isoprenylation enzymes, their metabolites, such as perillic acid and perillyl alcohol, are more potent inhibitors, with IC50 values in the low mM range nih.gov. These metabolites show greater activity towards the geranylgeranyltransferase type I enzyme than farnesyltransferase nih.gov.
The compiled data suggests that perillic acid is less potent in inhibiting protein prenylation compared to other compounds like perillyl alcohol or limonene (B3431351), which have been more extensively studied in this context mdpi.com.
Oxidase and Reductase Enzyme Modulation (e.g., Xanthine (B1682287) Oxidase, Aldose Reductase)
Research on Perilla frutescens has also indicated potential modulation of oxidase and reductase enzymes nih.govnih.govnih.govpor-journal.compatsnap.com. Extracts from P. frutescens have shown inhibitory properties against enzymes such as xanthine oxidase and aldose reductase nih.gov.
Xanthine oxidase is an enzyme involved in purine (B94841) metabolism and the generation of reactive oxygen species por-journal.com. Aldose reductase is an enzyme in the polyol pathway, linked to diabetic complications nih.gov. While Perilla frutescens extracts have demonstrated inhibition of these enzymes, the specific contribution of this compound to these effects requires further investigation focused directly on the isolated compound.
Antimicrobial Properties Research
The antimicrobial properties of Perilla species and their components, including this compound and related compounds, have been investigated e3s-conferences.orge3s-conferences.orgresearchgate.netepa.govgoogle.comnih.govfrontiersin.orgmdpi.com. Perilla essential oil has shown significant antibacterial activity e3s-conferences.orge3s-conferences.org.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Perilla essential oil has demonstrated antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium e3s-conferences.orge3s-conferences.org. The oil exhibited significant antibacterial activity with MIC values ranging from 1 to 2 mg/ml e3s-conferences.orge3s-conferences.org. This activity was time- and concentration-dependent e3s-conferences.orge3s-conferences.org. The mechanism of action against S. aureus appears to involve cell membrane permeabilization, leading to membrane disruption e3s-conferences.orge3s-conferences.org.
While Perilla components show activity against Gram-positive bacteria like S. aureus, their effectiveness against Gram-negative bacteria can differ due to structural differences in their cell envelopes nih.govfrontiersin.orgmdpi.comfrontiersin.org. Some studies indicate that the lipopolysaccharide-rich outer membrane of Gram-negative bacteria can provide tolerance to certain hydrophobic antimicrobial molecules frontiersin.org. However, other studies on different antimicrobial agents suggest that some can be effective against both Gram-positive and Gram-negative strains nih.govfrontiersin.org.
The search results indicate that this compound or perillic acid may have activity against both Gram-positive and Gram-negative bacteria google.com. However, detailed data specifically on the antibacterial spectrum and potency of isolated this compound against a wide range of Gram-positive and Gram-negative strains is less prevalent in the provided snippets compared to studies on Perilla essential oil or other related compounds.
Compound Table
| Compound Name | PubChem CID |
| This compound | 9543109 |
| Perillic acid | 1256 |
| Methyl this compound | 14159029 |
| Limonene | 22311 |
| Perillyl alcohol | 74119 |
| Perillaldehyde (B36042) | 7727 |
| Farnesol | 3770 |
| Geranylgeraniol | 5281055 |
| Acarbose | 25518 |
| Cisplatin | 2767 |
| Luteolin (B72000) | 5280445 |
| Rosmarinic acid | 5281792 |
| Rutin | 5280805 |
| Catechin | 9064 |
| Allopurinol | 2084 |
| Valproic acid | 3121 |
| Oxaliplatin | 60089 |
| Polygodial | 6441335 |
| Anethole | 10211 |
| Maslinic acid | 6451889 |
| Corosolic acid | 102494641 |
| Shisonin | 12401188 |
| Isoegomaketone | 6433308 |
| Polygodial | 6441335 |
| Hyaluronidase | 9001-54-1 |
| α-Glucosidase | 9032-08-0 |
| Acetylcholinesterase | 9000-81-1 |
| Tyrosinase | 9002-10-2 |
| Xanthine oxidase | 9002-10-2 |
| Aldose reductase | 9037-86-8 |
| Staphylococcus aureus | 33859 |
| Escherichia coli | 562 |
| Pseudomonas fluorescens | 294 |
| Bacillus subtilis | 1423 |
| Staphylococcus epidermidis | 1282 |
| Candida albicans | 5472202 |
| Listeria monocytogenes | 941 |
Data Tables
Based on the search results, specific quantitative data for this compound itself is limited. However, data for related compounds like Perillic acid and Perilla essential oil are available and can be presented to illustrate the types of activities studied.
Table 1: Antiproliferative Activity of S(-) Perillic Acid on Rat Smooth Muscle Cells nih.gov
| Concentration (mM) | Effect on Proliferation | Apoptosis Induction | Cell Cycle Effect |
| 1 - 3.5 | Decreased | Excluded | Block in G0/G1 |
Table 2: Inhibition of Protein Prenylation by S(-) Perillic Acid in Rat Smooth Muscle Cells nih.gov
| Concentration (mM) | Inhibition of FOH Incorporation (%) | Inhibition of GGOH Incorporation (%) |
| 1 - 3.5 | Up to 70 | Up to 70 |
Table 3: α-Glucosidase Inhibitory Activity of P. frutescens Leaf Extract (Ethyl Acetate Fraction) nih.gov
| Sample | IC50 (μg/mL) |
| P. frutescens Leaf Extract (Ethyl Acetate Fraction) | 190.03 |
| Acarbose (Control) | Lower than sample (approx. 2.2 times higher activity) |
Table 4: Antibacterial Activity of Perilla Essential Oil Against Staphylococcus aureus e3s-conferences.orge3s-conferences.org
| Strain | MIC (mg/ml) |
| S. aureus | 1 - 2 |
Antifungal and Anti-Yeast Activities
Investigations into the antifungal and anti-yeast activities of this compound and related compounds have been conducted using in vitro methods. Some studies have examined the activity of essential oils containing this compound or its precursor, perillaldehyde, against various fungal and yeast strains japsonline.comajol.infotci-thaijo.orgresearchgate.netgoogle.comresearchgate.netnih.govmdpi.com. For instance, essential oil from Ammodaucus leucotrichus fruits, which contains perillaldehyde and a small amount of methyl this compound, demonstrated antifungal activity against postharvest phytopathogenic fungi like Botrytis cinerea, Penicillium expansum, and Rhizopus stolonifer in apples japsonline.com. The essential oil showed dose-dependent inhibition of mycelial growth japsonline.comresearchgate.net. Minimum Inhibitory Concentrations (MICs) were determined, indicating the concentrations at which fungal growth was inhibited japsonline.com.
Another study investigating the essential oil of A. leucotrichus aerial parts, also containing perillaldehyde as a major component and methyl this compound in a limited amount, tested its activity against Mucor ramannianus (fungus) and Candida albicans (yeast). This essential oil showed interesting antimicrobial properties, including activity against Candida albicans ajol.info.
Derivatives of perillic acid, including glycolamide this compound, have also shown activity against yeasts and molds in in vitro studies google.com. Perillic acid itself is known to be active against yeasts and fungi google.com.
Antiparasitic Investigations (e.g., Antileishmanial, Antitrypanosomal)
Research into the antiparasitic potential of this compound or related compounds, particularly against Leishmania and Trypanosoma species, is less extensively documented for this compound specifically. However, studies on other natural compounds, such as limonoids or extracts from other plants, have explored activity against these parasites using in vitro and in vivo models nih.govfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com. While some studies mention perillic acid or its derivatives in the context of broad antimicrobial activity google.com, direct research specifically detailing this compound's efficacy against Leishmania or Trypanosoma species in experimental models was not prominently found in the provided search results.
Antioxidant Capacity Assessments (In Vitro Assays)
In vitro assays have been employed to assess the antioxidant capacity of substances containing this compound or related compounds. Essential oils from Perilla frutescens have shown antioxidant activities in various methods, with the increase in activity being concentration-dependent researchgate.net. Assays such as DPPH radical scavenging, ferric reducing power, and ABTS radical scavenging have been used to evaluate the antioxidant potential of plant extracts where this compound or related monoterpenes might be present ajol.inforesearchgate.netmdpi.comnih.gov. For instance, an essential oil from A. leucotrichus aerial parts, containing a small percentage of methyl this compound, had its antioxidant capacity measured using cyclic voltammetry ajol.info. Polyphenols and flavonoids extracted from Ammodaucus leucotrichus have also demonstrated potential antioxidant activities in vitro ijrpc.com.
Data from antioxidant capacity assessments often include IC50 values (the concentration required to achieve 50% inhibition) or measurements of reducing power or radical scavenging activity at specific concentrations researchgate.netnih.gov.
| Assay Type | Sample | Key Finding / Metric | Citation |
| DPPH Scavenging Assay | P. frutescens essential oil | Concentration-dependent activity | researchgate.net |
| Ferric Reducing Power | P. frutescens essential oil | Concentration-dependent activity | researchgate.net |
| ABTS Scavenging Assay | P. frutescens essential oil | Concentration-dependent activity | researchgate.net |
| Cyclic Voltammetry | A. leucotrichus essential oil (aerial) | Antioxidant capacity measured | ajol.info |
| DPPH Scavenging Assay | Polyphenols/Flavonoids from A. leucotrichus | Potential antioxidant activity | ijrpc.com |
| ABTS Scavenging Assay | Sphagneticola calendulacea extract | Potent scavenging activity (IC50) | nih.gov |
| Ferric Reducing Power (FRAP) | Sphagneticola calendulacea extract | Increased capacity with concentration | nih.gov |
Insecticidal and Repellent Activity Studies
Studies have investigated the insecticidal and repellent activities of essential oils and compounds found in plants that also contain this compound or related substances. Essential oils from Perilla frutescens, containing components like methyl this compound, have exhibited insecticidal and repellent activities against various insects mdpi.comresearchgate.net. For example, some constituents of P. frutescens essential oil, including methyl this compound, have shown larvicidal activity against Aedes mosquitoes researchgate.net.
Research on other plant extracts and compounds has also explored insecticidal and repellent effects against pests like the diamondback moth (Plutella xylostella) and the red flour beetle (Tribolium castaneum) researchgate.netcore.ac.uknih.gov. These studies often involve bioassays such as leaf-dipping or tests measuring repellency based on insect behavior researchgate.netcore.ac.uk. The effectiveness can vary depending on the compound, concentration, and insect species researchgate.netcore.ac.uknih.gov.
| Activity Type | Target Insect | Source Material | Key Finding / Method | Citation |
| Insecticidal | Aedes mosquitoes | P. frutescens essential oil (incl. methyl this compound) | Larvicidal activity observed | researchgate.net |
| Insecticidal | Plutella xylostella | P. frutescens material (α-farnesene identified as active) | Insecticidal activity in leaf-dipping bioassay | researchgate.net |
| Repellent | Various mosquitoes | Plant extracts (general) | Repellent activity demonstrated in field conditions | ijzab.comrsdjournal.org |
| Repellent | Tribolium castaneum | Clove, coriander, neem, mint extracts | Effective repellent activity | core.ac.uk |
Non-Human In Vivo Model Studies
Non-human in vivo models, primarily rodents, have been used to investigate certain biological effects of plant extracts containing this compound or related compounds.
Neurobehavioral Impact in Animal Models
Studies using animal models, such as Wistar rats, have explored the neurobehavioral effects of essential oils containing perillaldehyde and other compounds like methyl this compound. For instance, an essential oil from Ammodicus leucotricus, characterized by a high percentage of perillaldehyde and a small amount of methyl this compound, was studied for its potential neuroprotective effect on neurobehavioral changes induced by scorpion envenomation in rats ijper.orgresearchgate.net. Neurobehavioral tests, including open field, dark and light, and forced swimming tests, were used to evaluate the nervous state and locomotor activity of the animals ijper.org. The study suggested that the essential oil had properties that could improve the symptoms observed in envenomated rats ijper.org.
Anti-Inflammatory Potential in Experimental Systems
The anti-inflammatory potential of plant extracts containing this compound or related compounds has also been investigated in experimental systems, including in vitro and potentially in vivo models. While the provided results primarily discuss anti-inflammatory effects of other compounds like luteolin and rosmarinic acid found in Perilla frutescens extracts in the context of lung cell inflammation nih.gov, and general anti-inflammatory properties of Ammodicus leucotricus extracts ijrpc.com, direct in vivo studies specifically on this compound's anti-inflammatory potential in animal models were not prominently detailed in the search results. However, the association of this compound with plants known for anti-inflammatory properties suggests this could be an area of further research.
Molecular Mechanisms of Action Research for Perillate
Investigation of Intracellular Signaling Pathway Modulation
Perillic acid has been shown to modulate intracellular signaling pathways, contributing to its observed biological activities. A significant mechanism involves the inhibition of protein prenylation, a crucial post-translational modification for the function of numerous proteins, including small GTPases like Ras mdpi.com. By inhibiting prenylation, Perillic acid can interfere with the proper localization and function of these proteins, thereby disrupting downstream signaling cascades that regulate cell proliferation and survival mdpi.com.
Studies have also indicated that Perillic acid can induce apoptosis, a programmed cell death process, by activating pro-apoptotic proteins such as Bax and caspase-3 . This suggests an involvement in signaling pathways that control the intrinsic apoptotic cascade. Furthermore, Perillic acid has been observed to cause cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation . This effect implies an interaction with signaling pathways that govern cell cycle progression, potentially involving cyclins and cyclin-dependent kinases.
Beyond its effects on cancer cells, Perillic acid may also influence neurological signaling by potentially affecting serotonin (B10506) metabolism, including stimulating its synthesis and inhibiting its degradation . This suggests a possible interaction with pathways regulating neurotransmitter levels.
Identification of Specific Molecular Targets and Receptor Interactions
Key molecular targets identified for Perillic acid include the enzymes involved in protein prenylation, specifically farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) mdpi.com. Inhibition of these prenyltransferases disrupts the attachment of isoprenoid lipids to target proteins, impairing their function and signaling capabilities mdpi.com.
While Perillic acid's primary mechanism in cancer is linked to prenylation inhibition, other potential interactions have been explored. Molecular docking studies have investigated the binding affinity of perillic acid and related compounds to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase involved in cell growth and survival signaling mdpi.comjmbfs.orgresearchgate.net. Although perillyl alcohol demonstrated better binding affinity in some studies, the interaction of perillic acid with EGFR suggests it could potentially influence receptor-mediated signaling pathways mdpi.comjmbfs.org.
The potential influence on serotonin metabolism also points to enzymes involved in serotonin synthesis and degradation as possible molecular targets, although specific enzymes have not been explicitly detailed in the provided information .
A summary of identified molecular targets is presented in the table below:
| Target Type | Specific Targets | Biological Process Affected |
| Enzymes | Farnesyltransferase (FTase) | Protein Prenylation, Cell Signaling |
| Geranylgeranyltransferase (GGTase) | Protein Prenylation, Cell Signaling | |
| Receptor (Potential) | Epidermal Growth Factor Receptor (EGFR) | Cell Growth and Survival Signaling |
| Enzymes (Potential) | Serotonin synthesis/degradation enzymes | Neurotransmitter Metabolism |
Enzyme-Substrate and Enzyme-Inhibitor Interaction Dynamics
Perillic acid functions as an inhibitor of key enzymes, most notably the prenyltransferases FTase and GGTase mdpi.com. This inhibitory activity disrupts the enzymatic process of protein prenylation, where isoprenoid groups are transferred to cysteine residues of target proteins mdpi.com. While Perillic acid has been shown to inhibit these enzymes, some studies suggest it may be less potent compared to other related monoterpenes like perillyl alcohol or limonene (B3431351) in this regard mdpi.com.
Studies on extracts from Perilla frutescens, a natural source of Perillic acid, have indicated inhibitory effects on a range of other enzymes, including hyaluronidase, aldose reductase, α-glucosidase, xanthine (B1682287) oxidase, and tyrosinase nih.govmdpi.com. While these findings suggest that Perillic acid, as a component of these extracts, may contribute to these inhibitory activities, the specific enzyme-inhibitor dynamics for isolated Perillic acid against each of these enzymes require further detailed investigation.
Furthermore, the interaction of monoterpenes, including perillic acid and its derivatives, with cytochrome P450 (CYP) enzymes has been explored in the context of drug metabolism and potential drug-drug interactions nih.govsps.nhs.uknih.govwuxiapptec.com. While perillyl alcohol has been shown to inhibit certain CYP enzymes (CYP2A6 and CYP2B6) and activate others (CYP3A4), the specific enzyme-substrate and enzyme-inhibitor dynamics for Perillic acid with the various CYP isoforms are areas of ongoing research nih.gov. Enzyme inhibition can be characterized by parameters such as the inhibition constant (Ki) and IC50 values, which reflect the binding affinity and functional strength of the inhibitor ebmconsult.com.
Structure Activity Relationship Studies of Perillate and Its Derivatives
Correlation of Structural Modifications with Biological Potencies
The potency of perillate derivatives can be significantly altered by introducing or modifying functional groups on the parent p-menthane (B155814) skeleton. Studies have shown that even minor changes can lead to substantial differences in activity, particularly in cytotoxicity against cancer cells.
One study investigated the cytotoxic effects of 18 p-menthane derivatives that are structurally related to perillyl alcohol. The findings demonstrated that the presence and nature of oxygen-containing functional groups are critical for activity. For instance, the introduction of an epoxide group in conjunction with an aldehyde significantly increased cytotoxicity. The compound (−)-perillaldehyde 8,9-epoxide showed the highest inhibition of cell proliferation (96.32%–99.89%) among the tested substances. researchgate.net In contrast, derivatives like perillyl alcohol itself showed high but comparatively lower activity (90.92%–95.82%), while (−)-perillaldehyde had intermediate activity (59.28%–83.03%). researchgate.net This suggests that the addition of an epoxide ring to the perillaldehyde (B36042) structure enhances its cytotoxic potential. researchgate.net
In another line of research focusing on derivatives of perillaldehyde, the introduction of specific substituents was found to be key for enhancing biological effects. For example, in a series of synthesized benzodiazepines derived from perillaldehyde, compounds featuring a trimethoxy group were identified as the most active against Leishmania, with IC50 values of 5.6 and 4.4 µM. researchgate.net Similarly, the addition of chloro- or fluoro-substituents to other 5-aryl-1,4-benzodiazepine derivatives enhanced their anti-inflammatory and anticancer activities. researchgate.net
These findings highlight a clear correlation between specific structural modifications and biological potency. The type, number, and position of functional groups on the this compound framework are determining factors for its interaction with biological targets.
| Compound | Key Structural Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| (−)-Perillaldehyde 8,9-epoxide | Epoxide group added to perillaldehyde | Highest cytotoxicity (GI = 96.32%–99.89%) | researchgate.net |
| Perillyl alcohol | Alcohol functional group | High cytotoxicity (GI = 90.92%–95.82%) | researchgate.net |
| (−)-Perillaldehyde | Aldehyde functional group | Intermediate cytotoxicity (GI = 59.28%–83.03%) | researchgate.net |
| Benzodiazepine derivatives | Addition of a trimethoxy group | Most active antileishmanial compounds (IC50 = 4.4-5.6 µM) | researchgate.net |
Stereochemical Influences on this compound Bioactivity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of this compound and its derivatives. The specific orientation of substituents on the cyclohexene (B86901) ring can dictate how the molecule interacts with chiral biological targets like enzymes and receptors, leading to significant differences in efficacy between stereoisomers.
Research has explicitly pointed out the importance of stereochemistry in the bioactivity of p-menthane derivatives. researchgate.net The stereochemical purity of a final product is considered crucial for its biological activity. researchgate.net For example, studies on chiral β-amino acid derivatives synthesized from (-)-(S)-perillaldehyde via tert-butyl this compound underscore this principle. researchgate.net The Michael addition of dibenzylamine (B1670424) to (+)-tert-butyl this compound results in four distinct diastereomeric β-amino esters. researchgate.net These isomers can be separated and transformed into their corresponding β-amino acids, which are valued as building blocks for peptides, highlighting that each stereoisomer is a unique chemical entity with potentially different biological properties. researchgate.net
Further evidence suggests that the configuration of the ester group in this compound derivatives has a significant effect on their biological activity. researchgate.net This implies that enantiomers, which are mirror images of each other, may not have identical biological effects. The exclusive production of (+)-perillic acid from (+)-limonene and (−)-perillic acid from (−)-limonene by certain bacteria also points to the stereospecific nature of the biological systems that metabolize these compounds. mdpi.com This specificity at the metabolic level often translates to stereospecificity at the level of therapeutic action.
| Compound/Process | Stereochemical Aspect | Implication for Bioactivity | Reference |
|---|---|---|---|
| β-amino esters from (+)-tert-butyl this compound | Formation of four distinct diastereomers (7A, 7B, 7C, 7D) | Each isomer is a unique building block, implying potentially different biological activities. | researchgate.net |
| This compound derivatives | Configuration of the ester group | Has a significant effect on biological activity. | researchgate.net |
| Biotransformation of Limonene (B3431351) | (+)-Limonene yields (+)-Perillic Acid; (−)-Limonene yields (−)-Perillic Acid | Demonstrates that biological systems can differentiate between enantiomers, which is fundamental to stereospecific bioactivity. | mdpi.com |
| p-Menthane derivatives | General stereochemistry | Stated to play an important role in cytotoxicity. | researchgate.net |
Physicochemical Property Adjustments for Enhanced Activity (e.g., Polarity, Water Solubility)
A significant challenge with some this compound esters, like methyl this compound, is their poor water solubility. google.com This can limit their bioavailability and therapeutic efficacy. Research has shown that enhancing the polarity and water solubility of these compounds can be beneficial for improving their antitumor activity. google.com One successful approach involves using methyl this compound as a lead compound and introducing a hydrophilic amine group to synthesize nitrogen-containing derivatives. These new derivatives were designed specifically to improve polarity and hydrophilicity, and subsequent pharmacological experiments confirmed that they inhibit the proliferation of various tumor cells. google.com
The relationship between physicochemical properties and biological effect is also evident in studies of perillartine (B93751), an oxime derivative of perillaldehyde. A quantitative structure-activity relationship (QSAR) study investigated the taste potency of perillartine and its analogues. nih.gov The results indicated that hydrophobicity, estimated from the 1-octanol/water partition coefficient (a measure of lipophilicity and inverse indicator of water solubility), was an important parameter in determining taste potency, whether sweet or bitter. nih.gov This demonstrates that a compound's solubility characteristics directly influence its ability to interact with taste receptors. The study also found that molecular dimensions, such as width and thickness, played a role, with wider and/or thicker molecules tending to be more bitter. nih.gov
| Compound Class | Physicochemical Adjustment | Reason for Adjustment | Outcome | Reference |
|---|---|---|---|---|
| Nitrogen-containing derivatives of methyl this compound | Introduction of a hydrophilic amine group | To improve the poor water solubility and low polarity of methyl this compound. | Enhanced anticancer activity. | google.com |
| Perillartine and its analogues | Variation in hydrophobicity (1-octanol/water partition coefficient) | To quantitatively study the structure-taste relationship. | Hydrophobicity was found to be an important factor in determining taste potency. | nih.gov |
Biotechnological Production and Metabolic Engineering Research for Perillate Compounds
Fermentative Production of Perillate and its Precursors in Microorganisms
The biotechnological synthesis of this compound and its immediate precursors, such as perillyl alcohol and perillaldehyde (B36042), primarily involves the microbial transformation of limonene (B3431351). nih.govmdpi.com Various microorganisms, including bacteria and yeasts, have been identified and engineered for their ability to selectively oxidize the exocyclic methyl group of the limonene molecule. nih.govmdpi.com
Bacterial Systems: Pseudomonas putida has been a workhorse in this field, recognized for its solvent tolerance and metabolic versatility. researchgate.net Strains like P. putida GS1 can convert limonene to perillic acid, leveraging enzymes from the native p-cymene (B1678584) degradation pathway. researchgate.netcore.ac.uk This bioconversion involves a three-step oxidation process catalyzed sequentially by a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase. mdpi.com Research using P. putida GS1 in a fed-batch reactor with glycerol, ammonium, and limonene has achieved perillic acid concentrations of up to 64 mM (11 g/L). researchgate.net Recombinant Escherichia coli expressing the cymene pathway genes from P. putida F1 have also demonstrated the ability to convert limonene to perillic acid, although at lower rates than the native Pseudomonas strains. core.ac.uk
Another notable group of bacteria includes species from the genera Mycobacterium and Rhodococcus. core.ac.uk A screening of 1,800 bacterial strains found that various alkane-degrading strains, particularly Mycobacterium sp. HXN-1500, could hydroxylate D- and L-limonene at the 7-position to produce perillyl alcohol with high regiospecificity. core.ac.uknih.gov In some cases, this alcohol is further oxidized to perillic acid. core.ac.uk
Yeast Systems: The non-conventional yeast Yarrowia lipolytica has proven to be a robust and safe host for producing perillic derivatives. mdpi.comscirp.org It can effectively oxidize limonene to perillic acid, likely through a multi-enzymatic pathway involving cytochrome P-450 monooxygenases. mdpi.comscirp.org Studies have focused on optimizing fermentation conditions, such as pH and limonene concentration, to enhance production. scirp.org For instance, under optimized conditions, Y. lipolytica produced 0.368 g/L of perillic acid, with subsequent substrate addition boosting the concentration to 0.793 g/L. scirp.org A key advantage of Y. lipolytica is its ability to use low-cost substrates like orange essential oil, which is rich in limonene, achieving perillic acid titers of 0.872 g/L. scirp.orgnih.gov
Metabolic Engineering: Metabolic engineering strategies are crucial for enhancing the efficiency of microbial production. nih.govfrontiersin.org In E. coli, efforts have focused on engineering the precursor supply. For example, to increase the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), key precursors for aromatic amino acid pathways that can be diverted to produce desired compounds, researchers have knocked out genes like hexR. frontiersin.orgfrontiersin.org Overexpression of feedback-resistant versions of key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, can also increase metabolic flux towards the desired product. frontiersin.orgfrontiersin.org In P. putida, deleting genes involved in product degradation (e.g., pobA for p-hydroxybenzoic acid) or competing pathways (pheA, trpE) has proven effective in increasing the accumulation of target aromatic compounds. frontiersin.orgfrontiersin.org These principles are directly applicable to optimizing this compound production by channeling metabolic flux away from competing pathways and preventing the degradation of the perillic acid product.
| Microorganism | Substrate | Product | Titer/Yield | Reference |
|---|---|---|---|---|
| Pseudomonas putida GS1 | Limonene, Glycerol | Perillic Acid | 11 g/L (64 mM) | researchgate.net |
| Mycobacterium sp. HXN-1500 | l-Limonene | (-)-Perillyl Alcohol | Specific activity: 10 U/g (dry weight) | nih.gov |
| Recombinant P. putida | l-Limonene | Perillyl Alcohol | 6.8 g/L (in organic phase) | nih.gov |
| Yarrowia lipolytica ATCC 18942 | R-(+)-Limonene | R-(+)-Perillic Acid | 0.793 g/L | scirp.org |
| Yarrowia lipolytica | Orange Essential Oil | Perillic Acid | 0.872 g/L | scirp.org |
| Yarrowia lipolytica | High-purity Limonene | Perillic Acid | 839.6 mg/L | nih.gov |
Scaling-Up Strategies for Bio-Based this compound Production
Translating a successful lab-scale microbial fermentation to an industrial manufacturing process is a complex undertaking that requires careful consideration of numerous factors to ensure economic viability and consistent product quality. nih.govnih.govresearchgate.net The scale-up of this compound production is no exception, with particular challenges posed by the volatility of the limonene substrate and the potential toxicity of the product to the microbial host. scirp.orgnih.gov
Bioreactor Design and Operation: A critical aspect of scaling up this compound production is the design and operation of the bioreactor. nih.gov Fed-batch cultivation is a commonly employed strategy to maintain optimal nutrient levels and control substrate concentration, which can be toxic at high levels. researchgate.netinfors-ht.com For the bioconversion of volatile substrates like limonene, minimizing substrate loss is crucial. One effective strategy is the use of a top-aerated bioreactor, which has been shown to result in higher bioconversion rates for perillic acid production by Yarrowia lipolytica compared to conventional bottom aeration. nih.gov Another approach involves the use of a two-phase system, where an organic solvent phase is used to deliver the hydrophobic limonene to the cells and extract the product in situ, reducing toxicity and simplifying recovery. nih.govmdpi.com For example, in the production of perillyl alcohol by a recombinant P. putida, an organic phase of bis(2-ethylhexyl)phthalate was used, achieving a product concentration of 6.8 g/L in the organic phase. nih.gov
Downstream Processing: Downstream processing (DSP), which involves the recovery and purification of the target product from the fermentation broth, can account for a significant portion of the total production cost. researchgate.netesbes.org An efficient DSP strategy is therefore essential for the commercial success of bio-based this compound. uk-cpi.com The process typically begins with the separation of the microbial biomass from the culture medium, often achieved through high-efficiency centrifugation or filtration techniques like microfiltration and ultrafiltration. uk-cpi.comcelignis.com
Subsequent purification steps depend on the specific this compound compound and desired purity. avantorsciences.com Techniques that can be employed include:
Solvent Extraction: Used to recover the product from the clarified broth, especially when an organic phase is used during fermentation. uk-cpi.com
Chromatography: Techniques such as ion-exchange and affinity chromatography are powerful tools for separating the product from impurities based on charge or specific binding properties. uk-cpi.comavantorsciences.com
Crystallization and Precipitation: These methods can be used for final product refinement and concentration. uk-cpi.com
The integration of these unit operations must be optimized to maximize product yield and purity while minimizing cost and environmental impact. researchgate.netesbes.org
| Strategy/Parameter | Description | Example/Finding | Reference |
|---|---|---|---|
| Fermentation Mode | Fed-batch culture is used to control substrate and nutrient levels. | P. putida GS1 cultivated in a fed-batch reactor produced 11 g/L of perillic acid. | researchgate.net |
| Bioreactor Aeration | Top aeration can reduce the loss of volatile substrates like limonene. | Top aeration in a 2-L bioreactor for Y. lipolytica resulted in higher bioconversion rates than bottom aeration. | nih.gov |
| Two-Phase System | An organic phase is used to deliver substrate and remove the product in situ. | Recombinant P. putida produced 6.8 g/L perillyl alcohol in a bis(2-ethylhexyl)phthalate phase. | nih.gov |
| Downstream - Cell Separation | Initial recovery step to separate biomass from the product-containing broth. | High-efficiency centrifugation and filtration are standard methods. | uk-cpi.com |
| Downstream - Purification | Techniques to isolate and purify the final product. | Methods include solvent extraction, various forms of chromatography, and crystallization. | researchgate.netavantorsciences.com |
This compound as a Bio-Based Building Block for Commodity Chemicals
The transition to a bio-based economy requires not only the sustainable production of specialty chemicals but also the development of routes to large-volume commodity chemicals from renewable resources. frontiersin.org Highly functionalized molecules produced via fermentation can serve as advantageous starting materials, requiring fewer and milder chemical conversion steps compared to less functionalized platform chemicals like sugars. researchgate.netacs.org Methyl this compound (MPA) has been identified as a promising bio-based building block for the production of terephthalic acid (TA), a major commodity chemical currently derived from petrochemical sources. d-nb.infonih.gov
The conversion of MPA to TA can be achieved in a two-step process:
Dehydrogenation: Methyl this compound is first converted to methyl p-cumate (B1230055) (MCA). This step has been efficiently carried out using a palladium on alumina (B75360) (Pd/Al2O3) catalyst. The reaction proceeds under relatively mild conditions (e.g., 125°C for 1 hour) and achieves high conversion rates (85%). d-nb.infonih.gov
Oxidation: The resulting methyl p-cumate is then oxidized to terephthalic acid. This has been demonstrated using nitric acid, resulting in a high isolated yield of TA (89%). researchgate.net
This approach highlights the potential of using highly functionalized, bio-derived molecules like this compound to create more sustainable and efficient pathways to existing commodity chemicals. researchgate.netd-nb.info The feasibility of this strategy is bolstered by the increasing capability of the fermentation industry to produce complex molecules at competitive prices. d-nb.info
| Reaction Step | Reactant | Product | Catalyst/Reagent | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Dehydrogenation | Methyl this compound (MPA) | Methyl p-Cumate (MCA) | 5% Pd/Al₂O₃ | 125°C, 1 hour | 85% conversion | d-nb.infonih.gov |
| Oxidation | Methyl p-Cumate (MCA) | Terephthalic Acid (TA) | Nitric Acid | 24 h, reflux | 89% isolated yield | researchgate.net |
Research Perspectives and Future Directions
Advanced Biocatalytic Approaches for Perillate Synthesis
Traditional chemical synthesis of perillic acid from limonene (B3431351) can be challenging due to the need for selective oxidation of the exocyclic methyl group among several allylic positions. mdpi.com This has led to significant interest in developing advanced biocatalytic and fermentative approaches for this compound production. Biocatalysis, utilizing whole cells or isolated enzymes, offers a potentially more sustainable and environmentally friendly alternative to conventional chemical synthesis, often operating under milder conditions without harsh organic solvents or heavy metal catalysts. unimi.it
Microbial transformation of monoterpenes has proven advantageous for selectively obtaining perillic derivatives. mdpi.com Research efforts are underway to engineer microorganisms, such as Yarrowia lipolytica and recombinant Acetic acid bacteria, for the efficient production of perillic acid from substrates like limonene, including from readily available sources such as orange peel wastes. mdpi.comunimi.it The optimization of biocatalytic systems involves tailoring the biocatalyst for specific substrate specificity and reaction environments to maximize process productivity. unimi.it
Exploration of Novel this compound Derivatives with Enhanced Bioactivities
This compound and its related compounds have shown various biological activities, including potential anticancer, antimicrobial, and insecticidal properties. mdpi.commdpi.comresearchgate.net Perillic acid, for instance, has been investigated for its ability to interfere with the prenylation of oncogenic proteins. mdpi.com Perillyl alcohol has shown cytotoxic activity against certain tumor cell lines. researchgate.net Methyl this compound has demonstrated toxicity against Aedes aegypti mosquito larvae. researchgate.net
Future research aims to explore novel this compound derivatives to enhance these bioactivities and potentially discover new ones. This involves synthesizing or identifying this compound analogues with modified structures to improve efficacy, specificity, or pharmacokinetic properties. Studies evaluating the cytotoxic activity of p-menthane (B155814) derivatives structurally correlated with perillyl alcohol have shown that structural modifications can influence activity. researchgate.net For example, (-)-perillaldehyde (B192075) 8,9-epoxide exhibited higher inhibition of cell proliferation compared to perillyl alcohol and (-)-perillaldehyde in one study. researchgate.net
Research is also exploring hemi-synthesis approaches, utilizing perillaldehyde (B36042) as a building block to create derivatives like benzodiazepines, benzimidazoles, and Schiff bases, and evaluating their cytotoxic and antileishmanial activities. researchgate.net These efforts seek to identify derivatives with superior biological profiles compared to the parent compounds.
Integration of Multi-Omics Data for Comprehensive this compound Pathway Understanding
Understanding the complete metabolic pathways involved in the biosynthesis and metabolism of this compound and its precursors, such as limonene, perillyl alcohol, and perillaldehyde, is crucial for optimizing biocatalytic production and exploring biological functions. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining comprehensive insights into these complex biological systems. plos.orgnih.govplos.org
Integrating multi-omics data can help to identify the genes, enzymes, and regulatory networks involved in the this compound biosynthetic pathway in plants and microorganisms. plos.orgnih.gov This can reveal potential bottlenecks in production or identify novel enzymes for biocatalytic applications. Furthermore, multi-omics analysis can shed light on how this compound and its derivatives interact with biological systems, elucidating their mechanisms of action and identifying potential biomarkers of their activity. plos.orgnih.govplos.org Tools and methodologies for pathway-based multi-omics data integration are being developed to facilitate the interpretation of these large datasets. plos.orgnih.govplos.orggithub.com
Development of Standardized Research Methodologies for this compound Characterization
Accurate and reproducible research on this compound requires standardized methodologies for its characterization and analysis. This includes developing and validating analytical techniques for the identification, quantification, and purity assessment of this compound and its derivatives in various matrices, such as plant extracts, fermentation broths, and biological samples.
Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF-MS), are commonly used for the analysis of monoterpenoids like this compound. mdpi.comresearchgate.netuliege.be However, variations in sample preparation, chromatographic conditions, and detection methods can impact results. Developing standardized protocols for extraction, separation, and detection will improve the comparability and reliability of research findings across different studies and laboratories. The establishment of reference standards and validated analytical methods is essential for accurate characterization and for supporting regulatory requirements for potential applications of this compound and its derivatives.
Q & A
Q. Key Variables :
- Temperature : Higher temperatures (50–70°C) improve esterification yields but may induce racemization.
- Catalysts : Enzymatic methods (e.g., lipases) enhance stereoselectivity, achieving >90% enantiomeric excess .
Q. Advanced Consideration :
- Elemental Analysis : Required for new derivatives (e.g., Pt(IV) prodrugs) to confirm stoichiometry .
What mechanisms underlie methyl this compound’s bioactivity in cytotoxic prodrug formulations?
Advanced Research Focus
Methyl this compound derivatives (e.g., Platinum(IV) combo prodrugs) exhibit enhanced cytotoxicity due to:
Lipophilicity : this compound groups increase cellular uptake by 2–3× compared to non-lipophilic analogs .
Synergistic Release : Intracellular reduction releases Pt(II) fragments and perillic acid, inducing apoptosis via mitochondrial pathways .
Q. Methodological Insight :
- Cytotoxicity Assays : Use IC₅₀ comparisons across cell lines (e.g., A549, HeLa) with controls for prodrug stability .
How can researchers resolve contradictions in reported bioconversion yields of limonene to methyl this compound?
Advanced Research Focus
Discrepancies in yields (e.g., 2.1–3.2 g in Pseudomonas maltophila systems ) arise from:
Strain Variability : Optimize bacterial strains (e.g., CRISPR-edited Pseudomonas) for consistent enzyme expression.
Substrate Inhibition : Monitor limonene concentration (≤10 mL/L) to avoid toxicity .
Q. Data Analysis Strategy :
- Metabolic Flux Analysis : Quantify intermediates (e.g., perillic acid) via LC-MS to identify rate-limiting steps .
What experimental designs are optimal for studying methyl this compound’s role in enantioselective catalysis?
Advanced Research Focus
To evaluate stereochemical outcomes:
Enzymatic Assays : Use immobilized lipases (e.g., Candida antarctica) in non-polar solvents (hexane) to retain activity .
Kinetic Resolution : Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Q. Example Protocol :
- Substrate : Racemic perillic acid (1 mmol).
- Conditions : 40°C, 24h, hexane, 10 mg enzyme.
- Outcome : ee >95% for (4S)-methyl this compound .
How can methyl this compound derivatives be integrated into reproducible drug delivery systems?
Advanced Research Focus
For prodrug applications:
Stability Testing : Assess hydrolysis rates in physiological buffers (pH 7.4, 37°C) via UV-Vis .
Formulation : Use liposomal encapsulation to enhance bioavailability .
Q. Basic Research Focus
GC/MS with ATR Libraries : Match spectra to reference libraries (e.g., AI: 1392) .
SPME Extraction : Headspace sampling for volatile quantification .
How should researchers address reproducibility challenges in methyl this compound synthesis?
Q. Methodological Guidelines :
Detailed Protocols : Document exact molar ratios, solvent grades, and purification steps (e.g., column chromatography) .
Supplementary Data : Report NMR/GC-MS raw data in supporting information .
What future research questions arise from methyl this compound’s role in prodrug efficacy?
Q. Advanced Directions :
Structure-Activity Relationships : Modify ester groups (e.g., tert-butyl vs. methyl) to optimize tumor targeting .
In Vivo Models : Evaluate pharmacokinetics in murine xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
